molecular formula C32H41NO8 B601111 N-(4-羟基苯基)视黄酰胺-O-葡萄糖醛酸酯 CAS No. 79982-82-4

N-(4-羟基苯基)视黄酰胺-O-葡萄糖醛酸酯

货号 B601111
CAS 编号: 79982-82-4
分子量: 567.69
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-Hydroxyphenyl)retinamide-O-glucuronide” is a glucuronide derivative of “N-(4-Hydroxyphenyl)retinamide” (also known as 4-HPR or Fenretinide) . Both of these compounds are retinoids, substances related to Vitamin A . They have shown significant biological activity and have been used in the prevention and treatment of various neoplasms in animals . The glucuronide derivative has been found to have a greater antitumor potency than an equimolar concentration of the free retinoid .


Synthesis Analysis

The synthesis of “N-(4-Hydroxyphenyl)retinamide-O-glucuronide” has been studied in the context of its antitumor effects . The glucuronide analog was found to have a greater antitumor potency than the free retinoid . This suggests that the glucuronide conjugate may have an in vivo chemotherapeutic advantage over the parent free retinoid .

科学研究应用

  1. 生物活性:N-(4-羟基苯基)视黄酰胺(4HPR)及其衍生物展示出显著的生物活性,相比全反式视黄酸,它们显示出降低的毒性,同时保持相当的生物效力。这些化合物在预防和治疗肿瘤方面特别活跃,在各种人类肿瘤细胞类型中诱导凋亡。它们已被测试作为乳腺癌的预防剂,并在治疗痤疮的局部治疗中有效(Formelli, Barua, & Olson, 1996)

  2. 化学预防活性:N-(4-羟基苯基)视黄酰胺-O-葡萄糖醛酸酯的衍生物在乳腺癌模型中显示出比母体化合物更强的化学预防活性。其中一些类似物是稳定的,抵抗降解,提供了在效力和毒性降低方面的潜在优势(Curley et al., 1996)

  3. 乳腺癌化学预防的体内应用:研究表明,N-(4-羟基苯基)视黄酰胺及其葡萄糖醛酸酯衍生物在乳腺癌动物模型中比自由视黄酸具有更强的化学预防效力。特别是葡萄糖醛酸酯衍生物表现出更高的效力和更低的毒性,暗示了一种化学预防的优势(Abou-Issa et al., 1993)

  4. 化疗评估:N-(4-羟基苯基)视黄酰胺的葡萄糖醛酸酯衍生物在大鼠乳腺肿瘤模型中显示出比自由视黄酸更强的抗肿瘤效力。这表明在体内化疗方面可能比母体化合物具有优势(Abou-Issa et al., 1997)

  5. 改进的合成和化疗活性:已开发了N-(4-羟基苯基)视黄酰胺衍生物的先进合成技术,导致更有效的化疗药物,在癌症模型中副作用更少(Walker et al., 2002)

  6. 与其他化合物的协同作用:研究表明,N-(4-羟基苯基)视黄酰胺及其葡萄糖醛酸酯衍生物可以与其他化合物(如葡萄糖酸钙)协同作用,抑制动物模型中肿瘤的诱导,暗示了联合治疗的潜力(Abou-Issa et al., 1988)

作用机制

“N-(4-Hydroxyphenyl)retinamide-O-glucuronide” inhibits the growth of a variety of malignant cells through induction of apoptosis . It is also suggested that it acts via retinoic acid receptors .

安全和危害

“N-(4-Hydroxyphenyl)retinamide-O-glucuronide” has been found to have a higher potency and lower toxicity than the free retinoid . This suggests that it may have a chemotherapeutic advantage over the parent free retinoid .

属性

IUPAC Name

(2S,3S,6S)-6-[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41NO8/c1-19(11-16-24-21(3)10-7-17-32(24,4)5)8-6-9-20(2)18-25(34)33-22-12-14-23(15-13-22)40-31-28(37)26(35)27(36)29(41-31)30(38)39/h6,8-9,11-16,18,26-29,31,35-37H,7,10,17H2,1-5H3,(H,33,34)(H,38,39)/b9-6+,16-11+,19-8+,20-18+/t26?,27-,28?,29-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVITUJIIRZWOPU-JNRLUXRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O[C@H]3C(C([C@@H]([C@H](O3)C(=O)O)O)O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79982-82-4
Record name N-(4-Hydroxyphenyl)retinamide-O-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079982824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Q & A

Q1: What are the advantages of N-(4-Hydroxyphenyl)retinamide-O-glucuronide (4-HPROG) and its C-linked analogue retinamidobenzyl glucuronide (4-HPRCG) compared to N-(4-Hydroxyphenyl)retinamide (4-HPR) in terms of chemoprevention of mammary tumors?

A1: Both 4-HPROG and 4-HPRCG demonstrate superior chemopreventive activity against mammary tumor development compared to 4-HPR. Specifically, 4-HPROG exhibits greater antitumor potency than equimolar concentrations of 4-HPR, leading to tumor regression in 75% of rats fed a 2 mmol/Kg diet. Additionally, 4-HPROG displays a higher maximum tolerated dietary dose (MTD) of 5 mmol/Kg compared to 3.5 mmol/Kg for 4-HPR. The C-linked analogue 4-HPRCG further improves upon these characteristics, demonstrating greater chemopreventive potency and lower toxicity than 4-HPROG. This is evidenced by a longer tumor latency, lower tumor incidence, and decreased tumor multiplicity in rats treated with 4-HPRCG.

Q2: How does the stability of 4-HPRCG contribute to its enhanced chemopreventive activity?

A2: 4-HPRCG, being a C-linked glucuronide analogue of 4-HPROG, exhibits stability against acid hydrolysis and resistance to the enzymatic activity of β-glucuronidase. This enhanced stability likely contributes to its superior in vivo performance compared to 4-HPROG. By resisting degradation, 4-HPRCG potentially achieves a longer half-life and improved bioavailability, ultimately leading to enhanced chemopreventive efficacy.

Q3: What is the impact of 4-HPROG on corneal and conjunctival cells, and what potential therapeutic applications does this suggest?

A3: Research indicates that 4-HPROG exhibits biological activity in corneal and conjunctival cells. In a study using rabbits with vitamin A deficiency and corneal xerosis, topical application of 0.1% 4-HPROG resulted in the clearance of corneal xerosis within three days and restoration of a normal conjunctival epithelium within two weeks. Furthermore, 4-HPROG demonstrated inhibitory effects on the growth of conjunctival fibroblasts from rabbits and humans with ocular cicatricial pemphigoid (OCP) and Stevens-Johnson syndrome. These findings suggest that 4-HPROG holds potential as a therapeutic agent for treating ocular surface diseases characterized by squamous metaplasia and conjunctival fibrosis.

Q4: What is the current understanding of the mechanism of action of 4-HPROG and 4-HPRCG in chemoprevention?

A4: Interestingly, despite their evident chemopreventive activity, studies have shown that 4-HPROG and 4-HPRCG do not exhibit strong binding affinity for nuclear retinoid receptors or cellular retinoid binding proteins in vitro. This suggests that their mechanism of action in chemoprevention might differ from that of traditional retinoids, which typically exert their effects through these pathways. Further research is necessary to elucidate the precise molecular mechanisms underlying the chemopreventive efficacy of these glucuronide analogs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。